N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide
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Overview
Description
N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide is a synthetic organic compound that features a cyclopentyl group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of the furan ring, introduction of the fluorophenyl group, and the attachment of the cyclopentyl group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the furan ring and the fluorophenyl group.
Amidation reactions: The final step often involves the formation of the amide bond between the cyclopentyl group and the propanamide backbone. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide: Lacks the fluorine atom on the phenyl ring.
N-cyclopentyl-3-(5-(4-chlorophenyl)furan-2-yl)propanamide: Contains a chlorine atom instead of fluorine.
N-cyclopentyl-3-(5-(4-methylphenyl)furan-2-yl)propanamide: Contains a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIFQQGAGVOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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